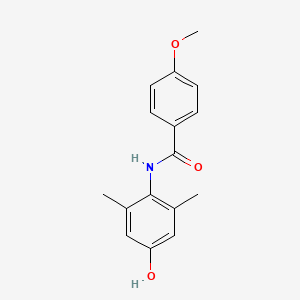

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide" is a chemical compound with notable molecular and structural characteristics. Its analysis and understanding are vital in various scientific fields, including chemistry and pharmacology.

Synthesis Analysis

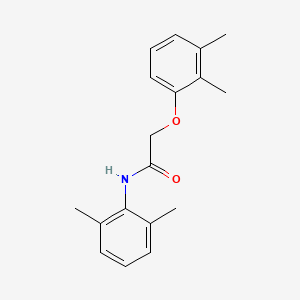

The synthesis of compounds related to N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide often involves acylation reactions. For example, the related compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using single crystal X-ray diffraction and DFT calculations. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was found to crystallize in the monoclinic P2₁/c space group, and its geometry was evaluated under different models (Karabulut et al., 2014).

Chemical Reactions and Properties

In the realm of chemical reactions, these benzamides can undergo various transformations. For instance, the benzamide functionality in related compounds has been explored for reactions like tritium/hydrogen exchange (Hong et al., 2015).

Physical Properties Analysis

The physical properties of such compounds can be characterized using techniques like NMR, IR, and GC-MS, as seen in the characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

Chemical properties often involve the study of intramolecular interactions, hydrogen bonding, and molecular conformations. For example, 2-hydroxybenzamide and 2-methoxybenzamide displayed intramolecular hydrogen bonding in their gas-phase structures (Aarset et al., 2013).

Scientific Research Applications

Synthesis Techniques and Molecular Interactions

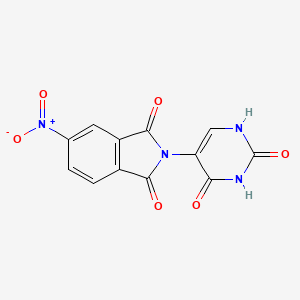

- Synthesis Processes : Studies have explored the synthesis of related compounds, providing insights into chemical reactions and structural configurations. For example, the preparation of pyrimidine derivatives involves cyclization reactions, offering knowledge about chemical synthesis methods (Zhao, 2002).

- Molecular Structure Analysis : Research on similar benzamide derivatives like N-3-hydroxyphenyl-4-methoxybenzamide has been conducted, involving acylation reactions and structural characterization through techniques like X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Pharmacological Research and Bioactivity

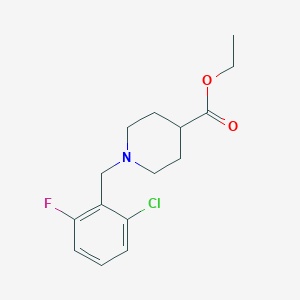

- Potential Pharmaceutical Applications : Various studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For instance, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives have been investigated for gastrointestinal prokinetic activities (Sakaguchi et al., 1992).

- Bioactive Properties : Research has been conducted on compounds with benzamide functionalities to assess their bioactivity. This includes the study of dimethyl and diethyl derivatives of N'-(2-hydroxy-3-methoxybenzylidene)formohydrazide ligand for antileishmanial, antiurease, antibacterial, and antifungal activities (Shujah et al., 2013).

Material Science and Environmental Applications

- Adsorption and Removal Studies : Research on the removal of environmental pollutants using benzamide derivatives has been explored. For instance, tertiary amine-functionalized adsorption resins have been studied for the removal of benzophenone-4 from water, demonstrating environmental applications (Zhou et al., 2018).

Other Research Areas

- Chemical Properties and Reactions : Studies have also focused on the chemical properties and reactions of benzamide derivatives. This includes research on the solid-phase peptide synthesis of peptide alkyl-amides and esters using benzamide resins (Nicolás et al., 1992).

- Antioxidant Potential : Benzamide derivatives have been investigated for their antioxidant properties. A study on N-arylbenzamides with various groups revealed their antioxidative potential, providing insights into the design of potent antioxidants (Perin et al., 2018).

properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZJLIHBVHPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)